Isopropylcarbamic chloride Isopropylcarbamic chloride
Brand Name: Vulcanchem
CAS No.: 38955-43-0
VCID: VC2451468
InChI: InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7)
SMILES: CC(C)NC(=O)Cl
Molecular Formula: C4H8ClNO
Molecular Weight: 121.56 g/mol

Isopropylcarbamic chloride

CAS No.: 38955-43-0

Cat. No.: VC2451468

Molecular Formula: C4H8ClNO

Molecular Weight: 121.56 g/mol

* For research use only. Not for human or veterinary use.

Isopropylcarbamic chloride - 38955-43-0

Specification

CAS No. 38955-43-0
Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
IUPAC Name N-propan-2-ylcarbamoyl chloride
Standard InChI InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7)
Standard InChI Key MFPXPCGVNXPRLZ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)Cl
Canonical SMILES CC(C)NC(=O)Cl

Introduction

Chemical Properties and Structure

Molecular Formula and Structure

Isopropylcarbamic chloride has the molecular formula C₄H₈ClNO. Its structure consists of an isopropyl group (-CH(CH₃)₂) attached to a nitrogen atom, which is further connected to a carbonyl group with a chlorine atom . The structural representation can be visualized as (CH₃)₂CH-NH-COCl. The presence of the carbamoyl chloride group (-COCl) makes this compound highly reactive toward nucleophiles.

Physical Properties

While comprehensive physical data is limited in the available research, isopropylcarbamic chloride is generally characterized as a reactive organic compound. Based on the properties of similar carbamoyl chlorides, it likely exists as a liquid or low-melting solid at room temperature with moderate volatility. The compound would be expected to be sensitive to moisture due to the reactive carbamoyl chloride group .

Nomenclature and Identification

Chemical Names and Synonyms

Isopropylcarbamic chloride is known by several systematic and common names in chemical literature:

  • N-(propan-2-yl)carbamoyl chloride (IUPAC name)

  • Isopropylcarbamic chloride

  • Propan-2-ylcarbamyl chloride

  • N-propan-2-ylcarbamoyl chloride

  • Isopropylcarbamic acid chloride

Registry Numbers and Identifiers

The compound is registered and tracked in various chemical databases with the following identifiers:

Identifier TypeValue
CAS Registry Number38955-43-0
European Community (EC) Number883-821-4
DSSTox Substance IDDTXSID90506743
WikidataQ82362633
InChIKeyMFPXPCGVNXPRLZ-UHFFFAOYSA-N

These standardized identifiers facilitate accurate referencing and retrieval of information about the compound in scientific literature and chemical databases .

Synthesis and Production Methods

Industrial Production

Industrial-scale production methods might employ continuous flow reactors with precise temperature and pressure controls to optimize yields and minimize side reactions. Safety considerations are paramount due to the reactive nature of both the reagents and the product.

Chemical Reactions and Synthetic Applications

Key Reactions

Isopropylcarbamic chloride participates in numerous chemical transformations, primarily due to the reactivity of the carbamoyl chloride functional group:

  • Alcoholysis: Reaction with alcohols produces carbamate esters. For example, reaction with isopropanol would yield diisopropyl carbamate.

  • Aminolysis: Reaction with amines leads to the formation of substituted ureas.

  • Grignard Reaction: Like other carbamoyl chlorides, it likely reacts with Grignard reagents to form amides.

  • Hydrolysis: In the presence of water, especially under alkaline conditions, isopropylcarbamic chloride hydrolyzes to form isopropylcarbamic acid, which can further decompose to isopropylamine and carbon dioxide .

Applications in Organic Synthesis

Isopropylcarbamic chloride serves as a versatile intermediate in organic synthesis:

  • Preparation of carbamates: The compound is valuable for introducing the isopropylcarbamoyl group into various molecules.

  • Peptide chemistry: Potential applications in peptide modification and protection strategies.

  • Pharmaceutical synthesis: Used in the preparation of certain pharmaceutical intermediates containing carbamate functional groups.

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
CarcinogenicityCategory 2H351: Suspected of causing cancer

These classifications have been reported by companies to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .

Comparative Analysis with Related Compounds

Comparison with Isopropyl Chloride

While the names sound similar, isopropyl chloride [(CH₃)₂CHCl] differs significantly from isopropylcarbamic chloride:

FeatureIsopropyl ChlorideIsopropylcarbamic Chloride
Molecular FormulaC₃H₇ClC₄H₈ClNO
Functional GroupAlkyl halideCarbamoyl chloride
SynthesisAddition of HCl to propylene or from isopropyl alcohol and HClFrom isopropylamine and phosgene or related methods
ReactivityModerate; typical alkyl halide reactionsHighly reactive toward nucleophiles
ApplicationsSolvent, chemical intermediateSynthesis of carbamates, ureas, and related compounds

Isopropyl chloride lacks the carbamoyl group and consequently has substantially different chemical properties and applications .

Comparison with Diisopropylcarbamoyl Chloride

Diisopropylcarbamoyl chloride (C₇H₁₄ClNO) is a structural analog of isopropylcarbamic chloride with an additional isopropyl group on the nitrogen atom:

FeatureIsopropylcarbamic ChlorideDiisopropylcarbamoyl Chloride
Molecular FormulaC₄H₈ClNOC₇H₁₄ClNO
Structure(CH₃)₂CH-NH-COCl[(CH₃)₂CH]₂N-COCl
Nitrogen SubstitutionMonosubstitutedDisubstituted
ReactivityHigher due to N-H presenceModified by N,N-disubstitution
ApplicationsBroader range of nucleophilic substitutionsMore selective applications in organic synthesis

The additional isopropyl group in diisopropylcarbamoyl chloride affects its steric properties and reactivity, resulting in distinct chemical behavior and applications .

Research Applications

Pharmaceutical Research

Isopropylcarbamic chloride has potential applications in pharmaceutical research, particularly in the synthesis of compounds containing carbamate groups. Carbamates are important structural components in many pharmaceuticals, including certain muscle relaxants, anticonvulsants, and insecticides. The reactive nature of isopropylcarbamic chloride makes it a valuable tool for introducing the isopropylcarbamoyl group into complex molecules during drug development .

Materials Science

In materials science, carbamoyl compounds derived from isopropylcarbamic chloride may contribute to the development of specialty polymers and materials with unique properties. The carbamate linkage provides specific mechanical and thermal characteristics that can be exploited in various applications, from coatings to adhesives.

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